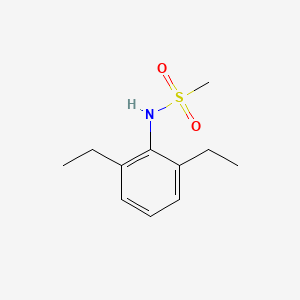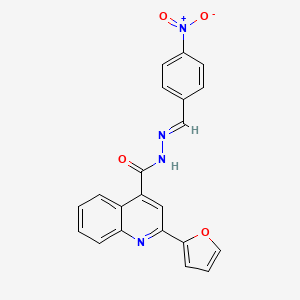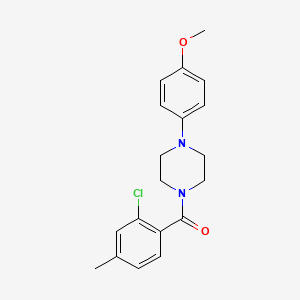
N-(2,6-diethylphenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-diethylphenyl)methanesulfonamide, also known as DEA, is a chemical compound that has been widely used in scientific research for its unique properties. It is a white crystalline powder that is soluble in water and other organic solvents. DEA has been found to have various applications in the field of medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of N-(2,6-diethylphenyl)methanesulfonamide is not fully understood. It has been found to modulate the activity of various receptors such as GABA-A, NMDA, and AMPA receptors. N-(2,6-diethylphenyl)methanesulfonamide has been found to act as a non-competitive antagonist of the NMDA receptor, which is involved in various neurological disorders such as epilepsy and Alzheimer's disease. N-(2,6-diethylphenyl)methanesulfonamide has also been found to enhance the activity of the GABA-A receptor, which is involved in the regulation of anxiety and seizure activity.
Biochemical and Physiological Effects
N-(2,6-diethylphenyl)methanesulfonamide has been found to have various biochemical and physiological effects. It has been found to have anxiolytic, anticonvulsant, and neuroprotective effects. N-(2,6-diethylphenyl)methanesulfonamide has also been found to modulate the activity of ion channels such as sodium, potassium, and calcium channels. N-(2,6-diethylphenyl)methanesulfonamide has been found to inhibit the release of glutamate, which is involved in various neurological disorders such as epilepsy and Alzheimer's disease.
実験室実験の利点と制限
N-(2,6-diethylphenyl)methanesulfonamide has several advantages for lab experiments. It is a highly pure and stable compound that can be easily synthesized in high yield. N-(2,6-diethylphenyl)methanesulfonamide has also been found to have low toxicity and is well-tolerated in animal studies. However, N-(2,6-diethylphenyl)methanesulfonamide has several limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous solutions. N-(2,6-diethylphenyl)methanesulfonamide can also be difficult to handle due to its high melting point and tendency to form clumps.
将来の方向性
N-(2,6-diethylphenyl)methanesulfonamide has several potential future directions for scientific research. It has been found to have potential therapeutic effects for various neurological disorders such as epilepsy and Alzheimer's disease. N-(2,6-diethylphenyl)methanesulfonamide has also been found to have potential applications in the field of drug discovery and development. Future research could focus on developing new derivatives of N-(2,6-diethylphenyl)methanesulfonamide that have improved solubility and bioavailability. N-(2,6-diethylphenyl)methanesulfonamide could also be used as a tool to study the role of ion channels in various diseases and to develop new drugs that target these channels.
合成法
The synthesis of N-(2,6-diethylphenyl)methanesulfonamide involves the reaction of 2,6-diethylphenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. After the reaction is complete, the product is purified by recrystallization or column chromatography. The yield of the product is typically high, and the purity can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-(2,6-diethylphenyl)methanesulfonamide has been widely used in scientific research for its unique properties. It has been found to have various applications in the field of medicinal chemistry, biochemistry, and pharmacology. N-(2,6-diethylphenyl)methanesulfonamide has been used as a ligand for various receptors such as GABA-A, NMDA, and AMPA receptors. It has been found to have anxiolytic, anticonvulsant, and neuroprotective effects. N-(2,6-diethylphenyl)methanesulfonamide has also been used as a tool to study the role of ion channels in various diseases such as epilepsy and Alzheimer's disease.
特性
IUPAC Name |
N-(2,6-diethylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-4-9-7-6-8-10(5-2)11(9)12-15(3,13)14/h6-8,12H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXCHPNPFQAQKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-diethylphenyl)methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4',7'-dichloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5715985.png)



![4-[(6-ethoxy-2-naphthyl)sulfonyl]morpholine](/img/structure/B5716002.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5716006.png)



![N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5716051.png)

![2-[(8-quinolinylamino)methyl]phenol](/img/structure/B5716058.png)
![1-{3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}ethanone](/img/structure/B5716072.png)
